molecular formula C21H15N5O2S B5203227 n-[3-(1h-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide CAS No. 5123-58-0

n-[3-(1h-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5203227
CAS No.: 5123-58-0
M. Wt: 401.4 g/mol
InChI Key: BLSBPWWNKAYWNP-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide: is a complex organic compound that features a benzimidazole ring fused to a quinoxaline moiety, with a benzenesulfonamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.

    Quinoxaline Formation: The quinoxaline moiety is often prepared by the condensation of o-phenylenediamine with glyoxal or its derivatives.

    Coupling Reaction: The benzimidazole and quinoxaline intermediates are then coupled under specific conditions to form the desired compound.

    Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and quinoxaline rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines from nitro groups.

Scientific Research Applications

N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: The compound can bind to proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)benzenesulfonamide: Similar structure but lacks the quinoxaline ring.

    Quinoxaline derivatives: Compounds with similar quinoxaline moieties but different substituents.

    Benzimidazole derivatives: Compounds with various functional groups attached to the benzimidazole ring.

Uniqueness

N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to the combination of benzimidazole and quinoxaline rings, which confer distinct bioactivity and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S/c27-29(28,15-8-2-1-3-9-15)25-20-21(24-17-11-5-4-10-16(17)23-20)26-14-22-18-12-6-7-13-19(18)26/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSBPWWNKAYWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368019
Record name N-[3-(1H-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-58-0
Record name N-[3-(1H-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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